molecular formula C9H10BrFN2O B2607741 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine CAS No. 941580-20-7

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine

Cat. No.: B2607741
CAS No.: 941580-20-7
M. Wt: 261.094
InChI Key: FTAJAYDJLKWPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine typically involves the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the pyridine ring contribute to its reactivity and binding affinity to various biological molecules . The morpholine ring enhances its solubility and facilitates its incorporation into larger molecular structures . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Biological Activity

4-(5-Bromo-3-fluoropyridin-2-yl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a brominated and fluorinated pyridine moiety. The presence of these halogens can enhance the compound's lipophilicity and bioavailability, making it a suitable candidate for drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyridine rings have been shown to exhibit selective inhibition of various kinases involved in cancer progression. A study indicated that such compounds could induce apoptosis in cancer cell lines through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis via caspase activation
Similar Pyridine DerivativeHCT116 (colon cancer)0.48Inhibition of kinase signaling pathways
Another DerivativeU937 (leukemia)1.54Cell cycle arrest at G1 phase

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies suggesting that halogenated pyridines can disrupt bacterial cell membranes or inhibit essential enzymatic processes within microbial cells. This activity is particularly relevant for developing new antibiotics in an era of increasing antibiotic resistance.

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study, a series of pyridine-based compounds were tested against various cancer cell lines. The results showed that those with similar structural features to this compound had significant antiproliferative effects, with IC50 values in the low micromolar range. The mechanism was linked to their ability to inhibit specific kinases involved in cell growth and survival pathways .

Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of halogenated morpholines against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds with bromine and fluorine substitutions exhibited enhanced activity compared to their non-halogenated counterparts, suggesting that these modifications are crucial for their biological effectiveness.

The biological activity of this compound is believed to stem from its interaction with cellular targets such as enzymes and receptors. The bromine and fluorine atoms may facilitate binding to specific active sites, inhibiting enzyme function or altering receptor activity, leading to downstream effects like apoptosis or growth inhibition .

Properties

IUPAC Name

4-(5-bromo-3-fluoropyridin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAJAYDJLKWPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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